molecular formula C7H5BrN2O B592044 7-Bromobenzo[d]oxazol-2-amine CAS No. 1211527-07-9

7-Bromobenzo[d]oxazol-2-amine

Cat. No.: B592044
CAS No.: 1211527-07-9
M. Wt: 213.034
InChI Key: QVSLAPQMRBWVBL-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]oxazol-2-amine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.034. The purity is usually 95%.
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Biological Activity

7-Bromobenzo[d]oxazol-2-amine is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a benzene ring fused to an oxazole ring, with a bromine substituent at the 7-position and an amine group at the 2-position. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have shown significant antimicrobial properties. Recent studies indicate that compounds in this class exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria. For instance, derivatives have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 25 µg/mL .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli25
S. aureus50
Other derivativesPseudomonas aeruginosa30

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with DNA topoisomerases .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzoxazole derivatives, including this compound, on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Anti-inflammatory Activity

Benzoxazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.
  • Enzyme Inhibition : It has been suggested that benzoxazole derivatives can act as inhibitors of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
  • Cytokine Modulation : The ability to modulate inflammatory pathways contributes to its therapeutic potential in inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzoxazole derivatives is critical for optimizing their biological activity. Substituents at specific positions on the benzoxazole ring can significantly influence potency and selectivity against different biological targets. For example, the presence of halogens like bromine enhances antimicrobial activity while maintaining low toxicity profiles .

Properties

IUPAC Name

7-bromo-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSLAPQMRBWVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856439
Record name 7-Bromo-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211527-07-9
Record name 7-Bromo-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,3-benzoxazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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